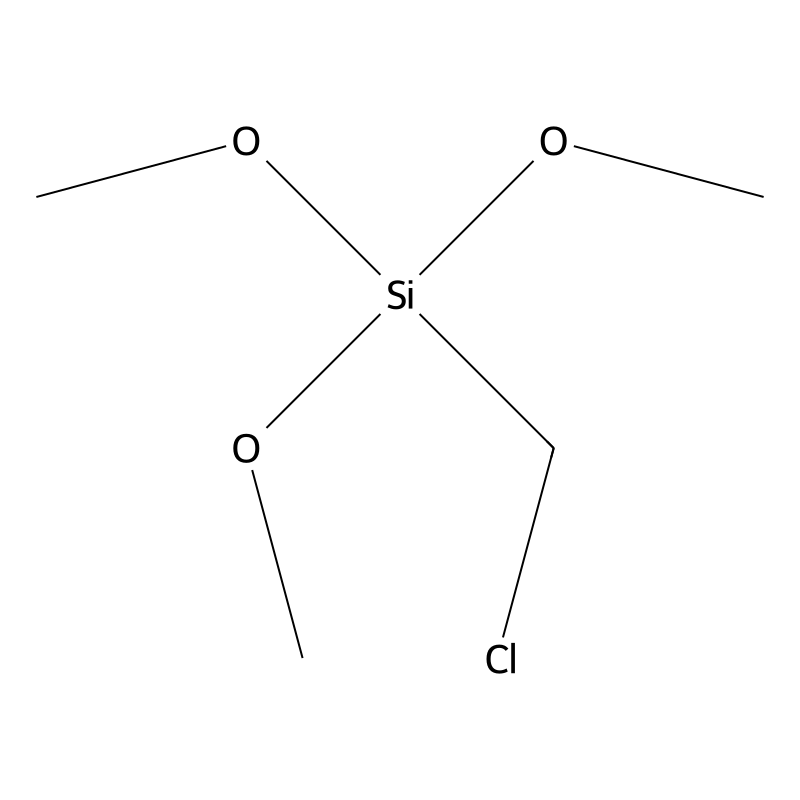

(Chloromethyl)trimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(Chloromethyl)trimethoxysilane is a bifunctional alpha-silane coupling agent featuring a reactive chloromethyl group and three hydrolyzable methoxy groups. Unlike standard gamma-silanes, the close proximity of the highly electronegative chlorine atom to the silicon center induces a strong "alpha-effect," which fundamentally alters the molecule's electronic environment [1]. This structural feature significantly accelerates both the hydrolysis of the methoxy groups and the nucleophilic substitution (SN2) reactivity of the carbon-chlorine bond [2]. In industrial procurement, this compound is prioritized as a primary precursor for synthesizing advanced alpha-functional silanes, as a rapid-curing crosslinker for room-temperature vulcanizing (RTV) silicones, and as an efficient surface modifier for inorganic substrates where standard gamma-silanes fail to provide sufficient reactivity .

Substituting (Chloromethyl)trimethoxysilane with the industry-standard gamma-silane, 3-Chloropropyltrimethoxysilane (CPTMS), critically compromises process efficiency and product performance. Because CPTMS lacks the alpha-effect, its hydrolysis rate is significantly slower, which delays curing times in moisture-cure formulations and often necessitates the addition of toxic organotin catalysts [1]. Furthermore, the gamma-chlorine in CPTMS is far less reactive toward nucleophilic substitution; attempting to graft amines or thiols onto a CPTMS-treated surface requires substantially higher temperatures and longer reaction times, often resulting in incomplete conversion and lower crosslinking density[2]. Similarly, substituting with Chloromethyltriethoxysilane reduces the hydrolysis rate due to the bulkier ethoxy leaving groups, disrupting the precise gelation kinetics required in advanced sol-gel and aerogel manufacturing.

Accelerated Hydrolysis Kinetics via the Alpha-Effect

The defining characteristic of (Chloromethyl)trimethoxysilane is its exceptionally rapid hydrolysis compared to standard gamma-silanes. The electron-withdrawing chloromethyl group in the alpha position decreases the electron density on the silicon atom, making it highly susceptible to nucleophilic attack by water [1]. Comparative kinetic studies demonstrate that alpha-silanes hydrolyze at rates significantly faster than their gamma-silane counterparts under identical pH conditions [2]. This rapid hydrolysis translates directly to faster moisture-curing profiles in adhesives and sealants, allowing formulators to achieve rapid crosslinking without relying on heavy-metal catalysts.

| Evidence Dimension | Hydrolysis reaction rate and moisture-cure speed |

| Target Compound Data | (Chloromethyl)trimethoxysilane (Alpha-silane): Rapid hydrolysis driven by the alpha-effect. |

| Comparator Or Baseline | 3-Chloropropyltrimethoxysilane (Gamma-silane): Slower baseline hydrolysis requiring catalysts. |

| Quantified Difference | Alpha-silanes exhibit orders of magnitude faster hydrolysis rates compared to gamma-silanes. |

| Conditions | Aqueous or atmospheric moisture environments. |

Enables the formulation of rapid-curing, tin-free RTV silicones and adhesives, improving manufacturing throughput and environmental compliance.

Superior Nucleophilic Substitution (SN2) Reactivity

The chloromethyl group of (Chloromethyl)trimethoxysilane exhibits significantly enhanced reactivity toward nucleophilic substitution (SN2) compared to the chloropropyl group of standard gamma-silanes [1]. In sol-gel networks or surface modification applications, this high reactivity allows for efficient post-functionalization with nucleophiles such as polyamines, thiols, or azides under milder conditions. For instance, in the synthesis of hybrid aerogels, the surface chloromethyl groups readily undergo SN2 reactions to crosslink with polyamine nucleophiles, a process that would require much higher activation energy and longer reaction times if a gamma-chloropropyl silane were used [2].

| Evidence Dimension | SN2 conversion efficiency and activation energy |

| Target Compound Data | (Chloromethyl)trimethoxysilane: High SN2 conversion at lower temperatures. |

| Comparator Or Baseline | 3-Chloropropyltrimethoxysilane: Low SN2 reactivity requiring elevated temperatures. |

| Quantified Difference | Significantly higher conversion rates at lower temperatures for SN2 displacement. |

| Conditions | Nucleophilic substitution with amines/azides in organic solvents or sol-gel matrices. |

Crucial for procurement in chemical synthesis, as it lowers energy costs and increases yields when manufacturing downstream alpha-functional silanes or grafting functional groups.

Gelation Kinetics and Sol-Gel Network Formation

When precise control over sol-gel transitions is required, the choice of alkoxy leaving group is critical. (Chloromethyl)trimethoxysilane, possessing highly reactive methoxy groups, undergoes hydrolysis and subsequent polycondensation much faster than its ethoxy analog, Chloromethyltriethoxysilane . In the synthesis of polychloromethylsilsesquioxane (PCMSQ) aerogels, the rapid gelation kinetics of the methoxy variant ensure the formation of a macroscopically homogeneous, highly crosslinked polysiloxane network before macroscopic phase separation can occur [1].

| Evidence Dimension | Gelation time and network crosslinking density |

| Target Compound Data | (Chloromethyl)trimethoxysilane (Methoxy): Rapid gelation and high initial crosslinking. |

| Comparator Or Baseline | Chloromethyltriethoxysilane (Ethoxy): Slower gelation due to bulkier leaving groups. |

| Quantified Difference | Faster gelation times and higher initial crosslinking density due to the higher reactivity of methoxy leaving groups. |

| Conditions | Acid-catalyzed sol-gel processing with cationic surfactants. |

Essential for materials scientists procuring precursors for aerogels or monolithic silica gels where precise control over pore structure and phase separation is required.

Synthesis of Advanced Alpha-Functional Silanes

Due to its highly reactive chloromethyl group, (Chloromethyl)trimethoxysilane is the premier industrial precursor for synthesizing a wide range of specialty alpha-silanes, including alpha-amino, alpha-isocyanato, and alpha-mercapto silanes. Its superior SN2 reactivity allows for high-yield conversions under milder conditions compared to gamma-silane precursors, making it indispensable for specialty chemical manufacturers [1].

Tin-Free, Rapid-Curing RTV Adhesives and Sealants

Driven by the alpha-effect, the exceptionally fast hydrolysis rate of this compound makes it an ideal crosslinking agent or end-capping precursor for moisture-curing adhesives and sealants. It enables formulators to achieve rapid room-temperature vulcanization (RTV) without the use of toxic organotin catalysts, aligning with stringent environmental and safety regulations.

High-Performance Polysilsesquioxane Aerogels

In advanced materials research, (Chloromethyl)trimethoxysilane is utilized to synthesize transparent, mechanically robust polychloromethylsilsesquioxane (PCMSQ) aerogels. The rapid sol-gel kinetics of the methoxy groups ensure uniform network formation, while the retained chloromethyl groups allow for subsequent SN2 crosslinking with polyamines or functionalization with photoluminescent carbon dots[2].

Reactive Surface Modification of Inorganic Substrates

For glass, silica, and nanoparticle functionalization, this silane provides a dual advantage: rapid covalent bonding to the substrate via the methoxy groups and the presentation of a highly reactive chloromethyl surface layer. This enables efficient downstream grafting of complex organic molecules, polymers, or antimicrobial compounds that would fail to graft efficiently onto standard chloropropyl-modified surfaces [1].

GHS Hazard Statements

H225 (95.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Dates

Explore Compound Types